molecular formula C6H3BrF3N B070544 2-Bromo-3-(trifluoromethyl)pyridine CAS No. 175205-82-0

2-Bromo-3-(trifluoromethyl)pyridine

Cat. No.: B070544
CAS No.: 175205-82-0
M. Wt: 225.99 g/mol
InChI Key: OFGSIPQYQUVVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(trifluoromethyl)pyridine (CAS: 175205-82-0) is a halogenated pyridine derivative with the molecular formula C₆H₃BrF₃N and a molecular weight of 225.996 g/mol . The bromine atom at the 2-position and the trifluoromethyl (-CF₃) group at the 3-position confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its applications include participation in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize 2-Bromo-3-(trifluoromethyl)pyridine. One common method involves the bromination of 3-(trifluoromethyl)pyridine using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst . Another method includes the use of copper bromide and tert-butyl nitrite in acetonitrile, which yields the desired product with a moderate yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in a solvent like acetonitrile, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, in Suzuki-Miyaura coupling, biaryl compounds are formed, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-3-(trifluoromethyl)pyridine is utilized in the synthesis of various pharmaceutical compounds due to its ability to introduce trifluoromethyl groups, which are known to enhance the biological activity of drugs.

Case Study: Antiviral Compounds

Research has indicated that derivatives of pyridine containing trifluoromethyl groups exhibit antiviral properties. For instance, modifications using this compound have been explored in the development of inhibitors targeting viral replication pathways, showcasing its potential in antiviral drug design .

Agrochemical Applications

The compound is also significant in the agrochemical sector, where it serves as an intermediate in the synthesis of herbicides and pesticides.

Example: Herbicide Development

Studies have demonstrated that compounds derived from this compound can effectively inhibit specific enzymes involved in plant growth regulation, making them candidates for novel herbicides .

Material Science

In materials science, this compound is explored for its role in creating functional materials with specific electronic and optical properties.

Research Insight: Conductive Polymers

Recent advancements have shown that incorporating this compound into polymer matrices can enhance their conductivity and thermal stability, leading to applications in electronic devices and sensors .

Synthetic Chemistry

The compound is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions.

Application: Cross-Coupling Reactions

This compound is often employed in Suzuki and Sonogashira coupling reactions, which are pivotal for constructing complex organic molecules. Its reactivity allows for the introduction of various functional groups into aromatic systems, facilitating the synthesis of diverse chemical entities .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalsSynthesis of antiviral compoundsEnhanced biological activity
AgrochemicalsDevelopment of herbicidesTargeted inhibition of plant enzymes
Material ScienceCreation of conductive polymersImproved conductivity and stability
Synthetic ChemistryReagent in cross-coupling reactionsVersatile functional group introduction

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it acts by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Reactivity

The reactivity of bromopyridines is highly dependent on the position of substituents relative to the bromine atom. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Position and Reactivity in Reductive Homocoupling Reactions

Compound Name Substituent Positions Reactivity (Homocoupling) Key Findings Reference
2-Bromo-3-(trifluoromethyl)pyridine Br (2), -CF₃ (3) No reaction Steric hindrance or electronic deactivation prevents coupling .
2-Bromo-4-(trifluoromethyl)pyridine Br (2), -CF₃ (4) High reactivity -CF₃ at para position enhances electron withdrawal, accelerating reaction .
2-Bromo-5-(trifluoromethyl)pyridine Br (2), -CF₃ (5) Full conversion in 8h Meta -CF₃ balances electronic and steric effects .
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine Br (2), Cl (3), -CF₃ (6) Not reported Additional Cl increases steric bulk, likely reducing reactivity .

Key Insights :

  • The ortho placement of -CF₃ (position 3 relative to Br) in this compound creates steric hindrance, limiting its participation in Pd-catalyzed homocoupling .
  • Electron-withdrawing groups at para positions (e.g., 2-Bromo-4-CF₃-pyridine) enhance reactivity by polarizing the C-Br bond without steric interference.

Functional Group Variations

Trifluoromethyl groups are often compared with other electron-withdrawing or bulky substituents:

Table 2: Functional Group Impact on Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Applications Reference
This compound -CF₃ 225.996 Pharmaceutical intermediates .
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine -OCH₃, -CF₃ 256.02 Agrochemical synthesis .
2-Bromo-3-(trifluoromethoxy)pyridine -OCF₃ 242.0 Ligand in catalysis .
2-Bromo-3-(pentamethyldisilanyl)pyridine -Si(CH₃)₂Si(CH₃)₃ 288.3 Trans-bis-silylation reactions .

Key Insights :

  • Methoxy (-OCH₃) groups reduce electrophilicity compared to -CF₃, altering reaction pathways .
  • Bulky substituents like pentamethyldisilanyl hinder cross-coupling but enable unique silylation reactions .

Table 3: Electronic Effects in Cross-Coupling Reactions

Reaction Type Compound Yield (%) Notes Reference
Suzuki-Miyaura Coupling This compound 16–49 Moderate yields due to steric effects .
Sonogashira Coupling This compound Not isolated Competing side reactions observed .
Reductive Homocoupling 2-Bromo-5-(trifluoromethyl)pyridine 100 Electron withdrawal facilitates oxidative addition .

Key Insights :

  • Steric hindrance in 2-Bromo-3-CF₃-pyridine lowers yields in Suzuki couplings compared to less hindered analogs .
  • Homocoupling reactivity is highly sensitive to substituent position, with meta-CF₃ showing optimal activity .

Biological Activity

2-Bromo-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a bromine atom and a trifluoromethyl group at specific positions on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H3BrF3N
  • Molecular Weight : 226.00 g/mol
  • Appearance : White crystalline solid
  • Melting Point : 37.0 - 43.0 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial properties and potential as a therapeutic agent.

Antimicrobial Activity

Recent research has highlighted the compound's selective antimicrobial activity against Chlamydia trachomatis, a significant pathogen responsible for sexually transmitted infections. The presence of the trifluoromethyl group is crucial for its biological efficacy, as studies suggest that modifications at this position can enhance or diminish activity against bacterial targets.

The mechanism by which this compound exerts its effects involves interference with bacterial metabolic pathways. For instance, it has been shown to inhibit the growth of C. trachomatis without affecting host cell viability, indicating a selective action that minimizes cytotoxicity to human cells .

Study on Antichlamydial Activity

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridine derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited higher antichlamydial activity. The trifluoromethyl substituent was found to be particularly effective, enhancing the compound's ability to impair chlamydial growth while maintaining low toxicity levels towards mammalian cells .

Toxicity and Safety Profile

Toxicological assessments revealed that while this compound showed promising antimicrobial properties, it also exhibited mild toxicity towards certain mammalian cell lines. However, it was non-mutagenic in Drosophila melanogaster assays, suggesting a favorable safety profile for further development .

Comparative Analysis of Related Compounds

Compound NameCAS NumberAntimicrobial ActivityToxicity Level
This compound175205-82-0HighMild
2-Bromo-4-(trifluoromethyl)pyridine175205-81-9ModerateModerate
2-Bromo-5-(trifluoromethyl)pyridine50488-42-1LowLow

Q & A

Q. What spectroscopic techniques are most effective for characterizing 2-Bromo-3-(trifluoromethyl)pyridine, and how can researchers address overlapping signals in NMR analysis?

Basic Research Focus
Methodological Answer:
1H NMR and mass spectrometry (MS) are primary tools for structural confirmation. For NMR, overlapping aromatic signals due to the trifluoromethyl and bromine substituents can be resolved using high-field instruments (≥400 MHz) and 2D techniques (e.g., COSY, HSQC). Deuterated solvents like CDCl3 or DMSO-d6 enhance signal separation. MS (ESI or EI) verifies molecular weight, with isotopic patterns confirming bromine presence. For complex cases, complementary techniques like IR or X-ray crystallography may resolve ambiguities .

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions compared to other bromopyridines?

Advanced Research Focus
Methodological Answer:
The trifluoromethyl group increases electrophilicity at the C2 position by withdrawing electron density, accelerating oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the CF3 group can reduce accessibility to the reactive site. Comparative studies with 2-bromo-5-(trifluoromethyl)pyridine show faster conversion rates in Suzuki-Miyaura couplings, whereas steric effects in the 3-CF3 derivative may necessitate bulkier ligands (e.g., XPhos) or elevated temperatures .

Q. In computational studies, which density-functional theory (DFT) methods are recommended to model the electronic structure of this compound, and how do exchange-correlation functionals impact accuracy?

Advanced Research Focus
Methodological Answer:
Hybrid functionals like B3LYP, which incorporate exact exchange (e.g., 20% Hartree-Fock exchange), are suitable for predicting electronic properties. However, for systems with strong electron-withdrawing groups, range-separated functionals (e.g., ωB97X-D) improve accuracy by accounting for long-range interactions and dispersion forces. Basis sets such as 6-311+G(d,p) or def2-TZVP are recommended. Validation against experimental NMR chemical shifts (e.g., using the GIAO method) ensures reliability .

Q. Why does this compound exhibit resistance to homocoupling reactions under standard palladium-catalyzed conditions, and what alternative strategies can overcome this limitation?

Advanced Research Focus
Methodological Answer:
Steric hindrance from the 3-CF3 group prevents effective coordination of palladium to the C2 position, stalling the catalytic cycle. Evidence from homocoupling experiments shows no conversion under conditions effective for 2-bromo-5-(trifluoromethyl)pyridine . Alternative approaches include:

  • Microwave-assisted synthesis to enhance reaction kinetics.
  • Nickel catalysis (e.g., NiCl2(dme)/Zn), which tolerates steric bulk better than Pd.
  • Directed ortho-metalation using directing groups (e.g., pyridine N-oxide) to preorganize the substrate .

Q. What are the critical considerations for designing Suzuki-Miyaura cross-coupling reactions using this compound as a substrate, particularly regarding steric hindrance and ligand selection?

Advanced Research Focus
Methodological Answer:
Key factors include:

  • Ligand choice : Bulky ligands (e.g., SPhos, RuPhos) mitigate steric effects and prevent catalyst poisoning.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of the halogenated pyridine.
  • Temperature : Reactions often require elevated temperatures (80–100°C) to overcome steric barriers.
  • Boronic acid preactivation : Use of potassium trifluoroborate salts improves coupling efficiency with electron-deficient aryl halides .

Q. How can researchers resolve discrepancies in reported reaction yields for transformations involving this compound, and what experimental variables require rigorous control?

Advanced Research Focus
Methodological Answer:
Yield discrepancies often arise from:

  • Moisture sensitivity : Strict anhydrous conditions (e.g., glovebox, molecular sieves) are critical for moisture-sensitive catalysts like Pd(PPh3)4.
  • Substrate purity : Trace impurities from synthesis (e.g., dehalogenation byproducts) must be removed via column chromatography.
  • Catalyst loading : Optimize Pd:ligand ratios (typically 1:2 to 1:4) to balance activity and cost.
  • Reaction monitoring : Use TLC or LC-MS to track conversion and avoid over- or under-reaction .

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGSIPQYQUVVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409349
Record name 2-bromo-3-trifluoromethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-82-0
Record name 2-bromo-3-trifluoromethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.